Cas no 853908-50-6 (6-bromo-3-nitro-quinolin-4-ol)

6-bromo-3-nitro-quinolin-4-ol structure
6-bromo-3-nitro-quinolin-4-ol structure
Product Name:6-bromo-3-nitro-quinolin-4-ol
CAS 번호:853908-50-6
MF:C9H5BrN2O3
메가와트:269.051601171494
MDL:MFCD09800413
CID:654212
PubChem ID:27281799
Update Time:2024-10-26

6-bromo-3-nitro-quinolin-4-ol 화학적 및 물리적 성질

이름 및 식별자

    • 6-Bromo-3-nitro-4-quinolinol
    • 6-Bromo-3-nitro-quinolin-4-ol
    • 6-Bromo-4-hydroxy-3-nitroquinoline
    • 3-Nitro-4-hydroxy-6-bromoquinoline
    • 6-bromo-3-nitro-1H-quinolin-4-one
    • 6-Bromo-3-nitroquinolin-4-ol
    • 6-Bromo-3-nitro-4-quinolinol (ACI)
    • 1429502-75-9
    • DTXSID10650671
    • SCHEMBL17598434
    • 4-Quinolinol, 6-bromo-3-nitro-
    • DB-003556
    • Z1509662836
    • PB14737
    • MFCD09800413
    • EX-A1412
    • AKOS005259541
    • AC-4430
    • BCP06521
    • EN300-128669
    • SCHEMBL358629
    • DS-0915
    • AMKJVYOALDEARM-UHFFFAOYSA-N
    • 853908-50-6
    • J-518379
    • CS-B0352
    • SY004114
    • J-803040
    • 6-bromo-3-nitroquinolin-4(1H)-one
    • 6-bromo-3-nitro-quinolin-4-ol
    • MDL: MFCD09800413
    • 인치: 1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
    • InChIKey: AMKJVYOALDEARM-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C(O)=C2C(C=CC(=C2)Br)=NC=1)=O

계산된 속성

  • 정밀분자량: 267.94800
  • 동위원소 질량: 267.94835g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 337
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 74.9Ų

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Solid
  • 밀도: 1.9
  • 융해점: >360°C
  • 비등점: 389°C at 760 mmHg
  • 플래시 포인트: 189.266℃
  • 굴절률: 1.74
  • PSA: 78.94000
  • LogP: 3.13430

6-bromo-3-nitro-quinolin-4-ol 보안 정보

6-bromo-3-nitro-quinolin-4-ol 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    ?? ?? ??:

    2933499090

    개요:

    2933499090. 퀴놀린 또는 이퀴놀린 링 시스템을 포함하는 다른 화합물[그러나 더 걸쭉하지는 않음].부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

6-bromo-3-nitro-quinolin-4-ol 가격추가 >>

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853908-50-6 96%
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6-bromo-3-nitro-quinolin-4-ol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Nitric acid Solvents: Propionic acid ;  125 °C; 2 h, 125 °C
참조
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives
Xiao, Zhen; et al, Archiv der Pharmazie (Weinheim, 2018, 351(6),

합성 방법 2

반응 조건
1.1 Reagents: Acetic anhydride ,  Potassium acetate ;  1.5 h, 120 °C
참조
Discovery of 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones based novel, potent and PI3Kδ selective inhibitors
Bahekar, Rajesh; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(11), 1313-1319

합성 방법 3

반응 조건
1.1 Solvents: Ethanol ;  18 h, rt
2.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
참조
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

합성 방법 4

반응 조건
1.1 10 min, rt → 90 °C
1.2 Solvents: Ethanol ;  90 °C; 30 min, 90 °C; cooled
2.1 Solvents: Diphenyl ether ;  5 min, rt → 220 °C
3.1 Reagents: Propionic acid ,  Nitric acid ;  1 h, 125 °C; 1 h, 125 °C
참조
Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents
Zhang, Wenjuan; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen peroxide ,  Ammonium bromide Solvents: Acetic acid ,  Water ;  10 °C; 16 h, rt
2.1 Solvents: Ethanol ;  18 h, rt
3.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
참조
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

합성 방법 6

반응 조건
1.1 Reagents: Propionic acid ,  Nitric acid ;  1 h, 125 °C; 1 h, 125 °C
참조
Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents
Zhang, Wenjuan; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807

합성 방법 7

반응 조건
1.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
참조
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 18 h, rt
1.3 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
참조
Discovery of 1,8-disubstituted-[1,2,3]triazolo[4,5-c]quinoline derivatives as a new class of Hippo signaling pathway inhibitors
Qiao, Jingxin; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2595-2603

합성 방법 9

반응 조건
1.1 Solvents: Diphenyl ether ;  5 min, rt → 220 °C
2.1 Reagents: Propionic acid ,  Nitric acid ;  1 h, 125 °C; 1 h, 125 °C
참조
Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents
Zhang, Wenjuan; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(3), 799-807

합성 방법 10

반응 조건
1.1 10 min, 150 psi, 200 °C
2.1 Reagents: Nitric acid Solvents: Propionic acid ;  125 °C; 2 h, 125 °C
참조
Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives
Xiao, Zhen; et al, Archiv der Pharmazie (Weinheim, 2018, 351(6),

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt; 18 h, rt
2.1 Reagents: Acetic anhydride ,  Potassium acetate ;  1.5 h, 120 °C
참조
Discovery of 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones based novel, potent and PI3Kδ selective inhibitors
Bahekar, Rajesh; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(11), 1313-1319

합성 방법 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Solvents: Ethanol ;  18 h, rt
3.1 Reagents: Potassium acetate Solvents: Acetic anhydride ;  2 h, 120 °C
참조
Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation
Ma, Xiao-Dong; et al, MedChemComm, 2016, 7(2), 297-310

6-bromo-3-nitro-quinolin-4-ol Raw materials

6-bromo-3-nitro-quinolin-4-ol Preparation Products

6-bromo-3-nitro-quinolin-4-ol 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:853908-50-6)6-Bromo-3-nitro-4-quinolinol
주문 번호:sfd8785
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:853908-50-6)6-Bromo-3-nitro-4-quinolinol
sfd8785
순결:99.9%
재다:200kg
가격 ($):문의
Email